molecular formula C13H18ClN3O2S B13972434 3-(2-Chloro-pyrimidin-4-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester

3-(2-Chloro-pyrimidin-4-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester

Cat. No.: B13972434
M. Wt: 315.82 g/mol
InChI Key: XAWFEKNVMUPGIK-UHFFFAOYSA-N
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Description

3-(2-Chloro-pyrimidin-4-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester is a chemical compound that belongs to the class of pyrimidine derivatives Pyrimidine derivatives are known for their wide range of pharmacological activities and are used in various therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of silver nitrate (AgNO3) and ammonium persulfate as catalysts .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(2-Chloro-pyrimidin-4-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the pyrimidine ring to dihydropyrimidine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different substituents on the pyrimidine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and nucleophiles like amines and thiols for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired product formation.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, dihydropyrimidine derivatives, and various substituted pyrimidine compounds.

Scientific Research Applications

3-(2-Chloro-pyrimidin-4-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and agrochemicals.

Mechanism of Action

The mechanism of action of 3-(2-Chloro-pyrimidin-4-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby blocking the substrate’s access. This inhibition can lead to the modulation of various biochemical pathways, resulting in therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichloropyrimidine: A precursor in the synthesis of the compound.

    Pyrimidine-2-thiol: Another pyrimidine derivative with similar chemical properties.

    Pyrrolidine-1-carboxylic acid tert-butyl ester: A related compound used in similar synthetic routes.

Uniqueness

3-(2-Chloro-pyrimidin-4-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound in medicinal chemistry and drug development.

Properties

Molecular Formula

C13H18ClN3O2S

Molecular Weight

315.82 g/mol

IUPAC Name

tert-butyl 3-(2-chloropyrimidin-4-yl)sulfanylpyrrolidine-1-carboxylate

InChI

InChI=1S/C13H18ClN3O2S/c1-13(2,3)19-12(18)17-7-5-9(8-17)20-10-4-6-15-11(14)16-10/h4,6,9H,5,7-8H2,1-3H3

InChI Key

XAWFEKNVMUPGIK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)SC2=NC(=NC=C2)Cl

Origin of Product

United States

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